N,N'-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide
Description
N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide is a chemical compound with a complex structure, often used in various scientific and industrial applications. This compound is known for its unique properties and reactivity, making it a subject of interest in fields such as organic chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N,N'-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3.HI/c1-4-12-11(13-5-2)14-8-6-10(3)7-9-14;/h10H,4-9H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXNNWIJFMRFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)N1CCC(CC1)C.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide typically involves the reaction of 4-methylpiperidine with diethylamine and a suitable carboximidamide precursor. The reaction is usually carried out under controlled conditions, such as:
Temperature: The reaction is often conducted at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol, which facilitate the reaction and help dissolve the reactants.
Catalysts: Acidic or basic catalysts may be used to accelerate the reaction rate.
Industrial Production Methods
In an industrial setting, the production of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Handling: Ensuring the purity and proper handling of raw materials.
Reaction Control: Maintaining optimal reaction conditions through automated systems.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of N,N’-diethyl-4-methylpiperidine-1-carboximidamide.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of enzymes by binding to their active sites.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide can be compared with other similar compounds, such as:
N,N-diethyl-1-methylpiperidine-4-carboxamide: Similar structure but different functional groups.
N,N-diethyl-4-methylpiperidine-1-carboxamide: Lacks the hydroiodide component.
N,N-diethyl-4-methylpiperidine-1-carboximidamide: Without the hydroiodide salt form.
These comparisons highlight the unique properties and reactivity of N,N’-diethyl-4-methylpiperidine-1-carboximidamide;hydroiodide, making it distinct in its applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
